molecular formula C22H16N2O6 B342301 2-(3-NITROPHENYL)-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE

2-(3-NITROPHENYL)-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE

Cat. No.: B342301
M. Wt: 404.4 g/mol
InChI Key: AVEAUEWVRJVQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-NITROPHENYL)-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE is a complex organic compound with the molecular formula C22H16N2O6 It is known for its unique structure, which includes a nitrophenyl group, an oxoethyl group, and a benzoylamino benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 4-(benzoylamino)benzoic acid with 2-{3-nitrophenyl}-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-NITROPHENYL)-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoylamino derivatives.

Scientific Research Applications

2-(3-NITROPHENYL)-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoylamino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-Nitrophenyl}-2-oxoethyl 4-(benzoylamino)benzoate
  • 2-{3-Nitrophenyl}-2-oxoethyl 4-(acetylamino)benzoate
  • 2-{3-Nitrophenyl}-2-oxoethyl 4-(benzoylamino)phenylacetate

Uniqueness

2-(3-NITROPHENYL)-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitrophenyl and benzoylamino groups allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-benzamidobenzoate

InChI

InChI=1S/C22H16N2O6/c25-20(17-7-4-8-19(13-17)24(28)29)14-30-22(27)16-9-11-18(12-10-16)23-21(26)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,26)

InChI Key

AVEAUEWVRJVQMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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